molecular formula C12H19NO3 B1447767 Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1440960-67-7

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1447767
CAS No.: 1440960-67-7
M. Wt: 225.28 g/mol
InChI Key: QAIHVJYVIUKZAR-UHFFFAOYSA-N
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Description

Tert-butyl 6-formyl-2-azaspiro[33]heptane-2-carboxylate is a chemical compound with the molecular formula C12H19NO3 It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the formyl group and the tert-butyl ester. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran. The final product is usually purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for tert-butyl 6-formyl-2-azaspiro[3This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for developing new pharmaceuticals.

    Industry: Utilized in the development of novel materials with unique properties

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h6,9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIHVJYVIUKZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 3
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 4
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 5
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 6
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

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